molecular formula C22H21O2P B1589627 Methyl 2-(triphenylphosphoranylidene)propanoate CAS No. 2605-68-7

Methyl 2-(triphenylphosphoranylidene)propanoate

Cat. No.: B1589627
CAS No.: 2605-68-7
M. Wt: 348.4 g/mol
InChI Key: WCXPAYJKBTVUBC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-(triphenylphosphoranylidene)propanoate, also known as carbomethoxy ethylidene triphenyl phosphorane, is a type of Wittig reagent . Wittig reagents are primarily used in the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones to alkenes . Therefore, the primary targets of this compound are aldehydes and ketones.

Mode of Action

In the Wittig reaction, this compound reacts with an aldehyde or ketone to form a phosphonium ylide, or Wittig reagent. This ylide then reacts with the carbonyl compound to form a betaine, which is an intermediate in the reaction. The betaine then undergoes rearrangement to give the alkene product and triphenylphosphine oxide .

Biochemical Pathways

The Wittig reaction involving this compound affects the biochemical pathway of carbonyl compounds. It alters the pathway by converting carbonyl compounds (aldehydes or ketones) into alkenes . This can have downstream effects on any biochemical processes that involve these compounds.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed into the body through the digestive tract and can cross the blood-brain barrier.

Result of Action

The result of the action of this compound is the conversion of aldehydes or ketones into alkenes . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone that is being converted and the role of that compound in the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the reaction with aldehydes or ketones is typically carried out in a solvent such as ether or THF . The efficiency of the reaction can be affected by the temperature, the concentration of the reactants, and the specific solvent used .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(triphenylphosphoranylidene)propanoate is synthesized through the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The general synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale Wittig reactions apply. These include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the optimization of reaction conditions to minimize by-products and maximize yield.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(triphenylphosphoranylidene)propanoate is unique due to its specific structure, which allows for efficient and selective formation of α,β-unsaturated esters. Its stability and reactivity under various conditions make it a valuable reagent in organic synthesis.

Properties

IUPAC Name

methyl 2-(triphenyl-λ5-phosphanylidene)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21O2P/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXPAYJKBTVUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441907
Record name Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2605-68-7
Record name Methyl 2-(triphenyl-lambda~5~-phosphanylidene)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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